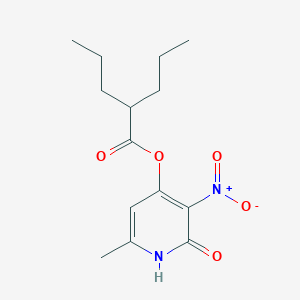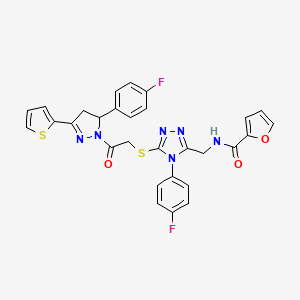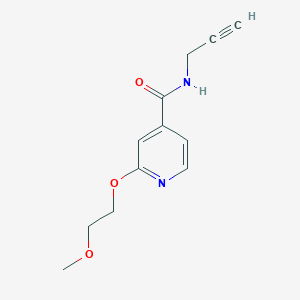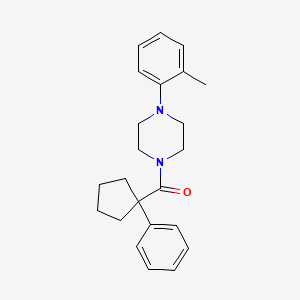![molecular formula C13H11ClF3N3OS B2601947 2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile CAS No. 339106-44-4](/img/structure/B2601947.png)
2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds. This ring is substituted with a chloro and a trifluoromethyl group. The molecule also contains a sulfanyl group, an acetyl group, a dimethylamino group, and an acrylonitrile group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The pyridine ring is aromatic and planar, while the other groups attached to it may add steric bulk and influence its reactivity .Physical And Chemical Properties Analysis
Some physical and chemical properties like melting point, boiling point, density, etc. can be predicted based on its structure and the properties of similar compounds .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
The utility of enaminonitriles, including compounds similar to the one , in heterocyclic synthesis is well-documented. For example, enaminonitriles serve as key intermediates in the synthesis of a wide range of pyrazole, pyridine, and pyrimidine derivatives. These compounds are synthesized from key intermediates through reactions with various reagents, yielding derivatives that have potential applications in medicinal chemistry due to their structural diversity and biological relevance (Fadda et al., 2012).
Synthesis of Pyridylthio, Pyridylsulfinyl, and Pyridylsulfonyl Derivatives
Research into the synthesis and cytotoxic activity of pyridylthio, pyridylsulfinyl, and pyridylsulfonyl derivatives of (Z)-methyl acrylate reveals the impact of the oxidation state of the sulfur atom and the nature of pyridyl substituents on their biological activity. These studies highlight the potential of such compounds in developing new antineoplastic agents, showcasing the importance of chemical modifications for enhancing cytotoxic effects (Phillips et al., 1989).
Construction of Pyridine and Pyrimidine Derivatives
The preparation and reactions of compounds containing both dimethylamino and acrylonitrile groups with electrophilic reagents demonstrate their versatility in constructing pyridine and pyrimidine derivatives. These reactions often lead to the formation of bicyclic compounds and other heterocyclic structures, underlining the significance of such compounds in organic synthesis and drug discovery processes (Morel et al., 1996).
Fluorescence Properties and Chemical Stability
The synthesis and optical properties of various substituted acrylonitriles, including those with pyridyl groups, have been studied extensively. These compounds exhibit unique fluorescence properties, which can be manipulated through chemical substitutions. This research area is crucial for the development of new fluorescent materials for applications in sensing, imaging, and molecular electronics (Percino et al., 2011).
Eigenschaften
IUPAC Name |
(2E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-(dimethylaminomethylidene)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3OS/c1-20(2)6-8(4-18)11(21)7-22-12-10(14)3-9(5-19-12)13(15,16)17/h3,5-6H,7H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIURWWJPRSTLBW-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2601870.png)
![(1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2601872.png)


![3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2601876.png)

![4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B2601880.png)
![6-Tert-butyl-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2601882.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2601884.png)

